3-((Dimethylamino)methyl)-5-methylhexan-2-one

CAS No.: 91342-74-4

Cat. No.: VC3058392

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91342-74-4 |

|---|---|

| Molecular Formula | C10H21NO |

| Molecular Weight | 171.28 g/mol |

| IUPAC Name | 3-[(dimethylamino)methyl]-5-methylhexan-2-one |

| Standard InChI | InChI=1S/C10H21NO/c1-8(2)6-10(9(3)12)7-11(4)5/h8,10H,6-7H2,1-5H3 |

| Standard InChI Key | QCDJYGZCMGEQNF-UHFFFAOYSA-N |

| SMILES | CC(C)CC(CN(C)C)C(=O)C |

| Canonical SMILES | CC(C)CC(CN(C)C)C(=O)C |

Introduction

Chemical Properties and Structure

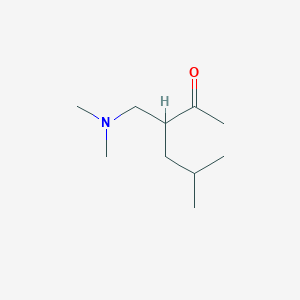

3-((Dimethylamino)methyl)-5-methylhexan-2-one is an aminoketone with the molecular formula C₁₀H₂₁NO . The compound features a dimethylamino group attached to the third carbon of a methylated hexanone backbone. This structural arrangement confers specific chemical behaviors that make it valuable in organic synthesis pathways.

Physical and Chemical Properties

The compound exists in two primary forms: as a free base and as an oxalate salt. The free base has a molecular weight of 171.284 g/mol, while the oxalate salt (ethanedioate) has a formula of C₁₂H₂₃NO₅ and a molecular weight of 261.31 g/mol . The compound contains one stereocenter, though commercial preparations often consist of racemic mixtures.

Table 1: Key Physical and Chemical Properties of 3-((Dimethylamino)methyl)-5-methylhexan-2-one

| Property | Free Base | Oxalate Salt |

|---|---|---|

| Molecular Formula | C₁₀H₂₁NO | C₁₂H₂₃NO₅ |

| Molecular Weight | 171.284 g/mol | 261.31 g/mol |

| CAS Number | 91342-74-4 | 2102090-17-3 |

| Physical State | Liquid (at room temperature) | Crystalline solid |

| Monoisotopic Mass | 171.162314 | Not specified |

Structural Identifiers and Nomenclature

The compound is known by several synonyms in scientific literature. These naming variations reflect different chemical naming conventions but refer to the same molecular entity .

Common alternative names include:

-

2-Hexanone, 3-[(dimethylamino)methyl]-5-methyl-

-

3-[(Dimethylamino)methyl]-5-methyl-2-hexanone

-

3-Dimethylaminomethyl-5-methylhexan-2-one

-

3-[(Dimethylamino)methyl]-5-methylhexan-2-one

Synthesis Methods

Several synthetic routes have been developed for producing 3-((Dimethylamino)methyl)-5-methylhexan-2-one, with recent advancements focusing on improving yield and purity while reducing production costs.

Traditional Synthesis Challenges

Earlier synthetic approaches for 3-((Dimethylamino)methyl)-5-methylhexan-2-one faced significant limitations. One traditional method required ultra-low temperature conditions and distillation of intermediates, resulting in extended production periods and elevated costs . Another route, described in patent application WO 2011153157, utilized 5-methyl-2-hexanone, paraformaldehyde, and dimethylamine hydrochloride but achieved conversion rates below 90% and generated substantial isomeric by-products (>15%), making purification difficult and resulting in yields typically below 40% .

Improved Synthetic Pathway

A significant advancement in the synthesis of this compound was documented in Chinese patent CN110143889B, which describes a two-step reaction process with superior outcomes :

Step 1: 5-methyl-3-hexene-2-ketone reacts with an organosilicon compound in the presence of a copper hydride triphenylphosphine complex catalyst to form an enol silyl ether intermediate.

Step 2: This intermediate undergoes a Mannich reaction with N,N-dimethyl methylene ammonium iodide in the presence of a Lewis acid catalyst to produce 3-((Dimethylamino)methyl)-5-methylhexan-2-one.

This improved method offers significant advantages over previous approaches, including:

-

Higher yield (60-70% compared to <40% in earlier methods)

-

Greater purity (>99.3%, reaching up to 99.6%)

-

Reduced isomeric by-products (<1%)

Synthesis Optimization Data

The patent provides detailed experimental data from multiple synthesis trials, demonstrating the consistency and reliability of the improved method.

Table 2: Synthesis Results Using Improved Method

| Example | Yield (%) | Purity (%) | Isomeric By-products (%) |

|---|---|---|---|

| 1 | 65 | 99.5 | 0.3 |

| 2 | 67 | 99.4 | 0.4 |

| 3 | 64 | 99.6 | 0.2 |

| 4 | 65 | 99.6 | 0.2 |

| 5 | 67 | 99.6 | 0.2 |

| 6 | 62 | 99.3 | 0.5 |

| Comparative | 37.1 | 98 | Not tested |

As shown in the table, the improved synthesis method consistently delivers higher yields and purity compared to the comparative example representing earlier synthetic approaches .

Applications and Biological Activity

3-((Dimethylamino)methyl)-5-methylhexan-2-one has emerged as a valuable compound with significant applications in pharmaceutical research and development.

Pharmaceutical Intermediates

The primary application of this compound appears to be as a synthetic intermediate in pharmaceutical manufacturing. Notably, it serves as a precursor in the synthesis of tetrabenazine, a medication approved for treating hyperkinetic movement disorders. Tetrabenazine acts as a vesicular monoamine transporter 2 (VMAT2) inhibitor and is particularly important in managing conditions such as:

-

Huntington's disease

-

Tardive dyskinesia

-

Other movement disorders characterized by abnormal involuntary movements

The structural features of 3-((Dimethylamino)methyl)-5-methylhexan-2-one make it a suitable building block for synthesizing molecules with specific pharmacological activities.

Current Research Directions

Research involving 3-((Dimethylamino)methyl)-5-methylhexan-2-one continues to evolve, with efforts focusing on expanding its applications and improving its synthesis.

Synthetic Methodology Advancements

The development of more efficient synthetic routes represents an active area of research. The innovations described in patent CN110143889B demonstrate significant progress in addressing previous limitations . These improvements include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume